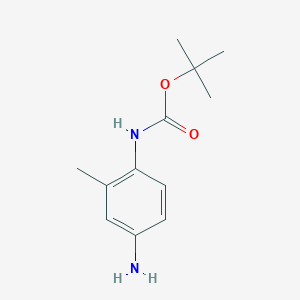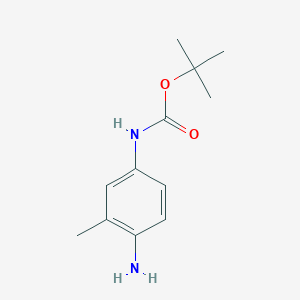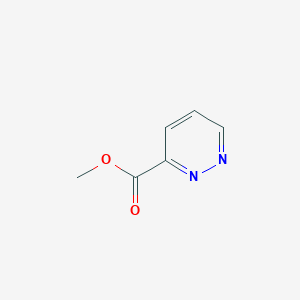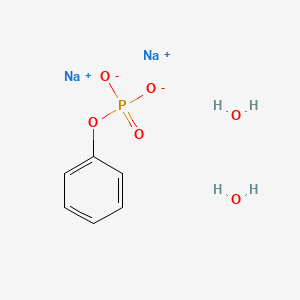![molecular formula C9H10N4 B1316588 [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine CAS No. 914637-08-4](/img/structure/B1316588.png)
[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” is a chemical compound with the CAS Number: 681004-51-3 . It has a molecular weight of 160.18 . The compound is typically 95% pure .
Synthesis Analysis
The synthesis of compounds similar to “[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” has been reported in the literature . For example, one method involves the reaction of 1- (6-chloro-pyridin-3-yl)-ethanone with 1H-imidazole at 120-130° C for 2 hours. The mixture is then cooled and extracted with ethyl acetate.
Molecular Structure Analysis
The linear formula of “[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” is C8 H8 N4 . The InChI code is 1S/C8H8N4/c1-11-6-9-2-3-10(13-7-9)14-5-4-12-8-14/h2-5,7-8,11H,6H2,1H3 .
Physical And Chemical Properties Analysis
“[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine” has a molecular weight of 160.18 . It is typically 95% pure .
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine, have shown promising antibacterial properties. They act on various bacterial strains by interfering with the synthesis of the cell wall or proteins, and nucleic acids. This makes them potential candidates for developing new antibacterial agents, especially in the face of increasing antibiotic resistance .
Antitumor Properties
The imidazole ring is a common feature in many antitumor agents. Compounds with this moiety can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. Research into [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine could lead to novel therapies for treating different types of cancer .
Antifungal Applications
Imidazole compounds have been effective against fungal infections, including those caused by Candida albicans. They can disrupt the fungal cell membrane, leading to cell death. This makes them valuable in the treatment of mycoses, particularly in immunocompromised patients .
Anti-inflammatory Effects
The anti-inflammatory effects of imidazole derivatives are well-documented. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. Research into specific derivatives like [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine could uncover new anti-inflammatory medications .
Antiviral Potential
Imidazole rings are present in several antiviral drugs. They can interfere with viral replication by acting on enzymes or structural proteins necessary for the virus life cycle. Studying [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine may contribute to the development of antiviral drugs for diseases that currently have limited treatment options .
Luminescence in Chemical Sensing
Imidazole derivatives can exhibit luminescence, which can be quenched in the presence of certain metal ions. This property is useful in the development of chemical sensors for detecting metal ions like Fe3+. Such sensors have applications in environmental monitoring and industrial processes .
Future Directions
properties
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCOYPGAPMVKEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264757 |
Source


|
| Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine | |
CAS RN |
914637-08-4 |
Source


|
| Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)





![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)